[2]benzofuro[5,4-e][2]benzofuran-1,3,6,8-tetrone
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Overview
Description
Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone is a chemical compound with the molecular formula C14H4O6. It is also known by other names such as Furo[3’,4’:5,6]naphtho[1,2-c]furan-1,3,6,8-tetrone and 1,2,5,6-Naphthalenetetracarboxylic Dianhydride. This compound is characterized by its unique structure, which includes two furan rings fused to a naphthalene core, forming a tetraone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone typically involves the cyclization of naphthalene derivatives with furan rings. One common method is the reaction of 1,2,5,6-naphthalenetetracarboxylic dianhydride with furan under specific conditions to form the desired tetraone compound .
Industrial Production Methods
Industrial production of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of inert gas to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the tetraone into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyimides and other functional materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,5,6-Naphthalenetetracarboxylic Dianhydride: A closely related compound with similar structural features.
Furo[3’,4’5,6]naphtho[1,2-c]furan-1,3,6,8-tetrone: Another compound with a similar furan-naphthalene structure
Uniqueness
Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone is unique due to its specific arrangement of furan rings and naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
3711-03-3 |
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Molecular Formula |
C14H4O6 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
[2]benzofuro[5,4-e][2]benzofuran-1,3,6,8-tetrone |
InChI |
InChI=1S/C14H4O6/c15-11-7-3-1-5-6(10(7)14(18)19-11)2-4-8-9(5)13(17)20-12(8)16/h1-4H |
InChI Key |
NCILSZDIXQXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
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